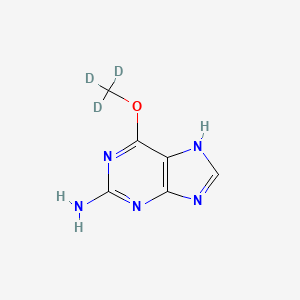

6-O-Methyl-d3-guanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

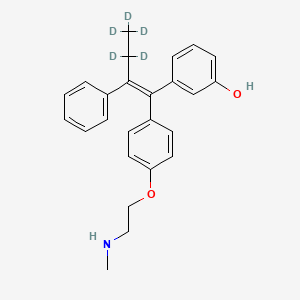

6-O-Methyl-d3-guanine is a derivative of the nucleobase guanine, where a methyl group is attached to the oxygen atom . It base-pairs to thymine rather than cytosine, causing a G:C to A:T transition in DNA . It is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine .

Synthesis Analysis

6-O-Methyl-d3-guanine is used as an antitumor agent . It is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine .Chemical Reactions Analysis

6-O-Methylguanine is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds (NOC) and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine . It is also formed during the alkylation of a number of purified tRNA preparations, via reaction with the carcinogens, N-methyl-N-nitrosourea .Physical And Chemical Properties Analysis

6-O-Methyl-d3-guanine has a molecular weight of 168.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its exact mass and monoisotopic mass are 168.08389010 g/mol . It has a topological polar surface area of 89.7 Ų . It has a heavy atom count of 12 .Aplicaciones Científicas De Investigación

Effect on DNA Structure : Methylation of the O-6 position of guanine in DNA affects its structure and stability. Molecular simulations have shown that 6-O-Methyl-d3-guanine forms hydrogen bonds of roughly equal strength to cytosine and thymine, without dramatically altering the structure of normal GC pairs (Caldwell & Kollman, 1985).

Reactivity with Platinum Complexes : 6-O-Methyl-d3-guanine reduces the reactivity of guanine towards platinum complexes, which are used in anticancer drugs. This reduction in reactivity impacts the formation of specific drug-DNA bindings, influencing the effectiveness of certain chemotherapy agents (Struik et al., 1991).

Pre- and Post-Translational Effects : The study of pre-translational (ionization, tautomerization) and post-translational (methylation) effects of guanine and cytosine, including their methyl derivatives, has been crucial in understanding their roles in regulating gene expression and the potential disruption of normal gene function (Gardner et al., 2014).

Distribution in Rat DNA : Methylation at the O-6 position of guanine has been observed in both unique and repetitive DNA sequences in various rat organs following exposure to carcinogens (Chang et al., 1979).

Methylation Mechanism : The methylation of guanine by methyl radicals, a process initiated by the metabolic oxidation of some chemical carcinogens, has been studied to understand the formation of methylated guanine products. This research helps in understanding the mechanisms of DNA damage and repair (Crean et al., 2009).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(trideuteriomethoxy)-7H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJHWYVXLGLDMZ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676033 |

Source

|

| Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Methyl-d3-guanine | |

CAS RN |

50704-43-3 |

Source

|

| Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.